![molecular formula C18H25NO3 B5002665 ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate CAS No. 6077-96-9](/img/structure/B5002665.png)
ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate
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Overview
Description
Ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate, also known as ethyl 2-(4-methylphenylamino)cyclohexane-1-carboxylate, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of cyclohexane and has a molecular formula of C20H27NO3.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate has anti-inflammatory and analgesic effects in animal models. This compound has been shown to reduce inflammation and pain in models of arthritis and other inflammatory disorders. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic option.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate in lab experiments is its low toxicity profile. This compound has been shown to have a low risk of adverse effects, making it a potentially safe option for use in animal models. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate. One potential direction is the development of novel formulations that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in humans. Finally, research is needed to better understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate involves the reaction of 4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatebenzenamine with this compound 2-cyclohexyl-3-oxopropanoate in the presence of a catalyst. The reaction yields the desired product, which can be purified through recrystallization.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-[(4-methyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoatephenyl)amino]-3-oxopropanoate has been studied for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
ethyl 2-cyclohexyl-3-(4-methylanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-7-5-4-6-8-14)17(20)19-15-11-9-13(2)10-12-15/h9-12,14,16H,3-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAIABBUSPOXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387261 |
Source
|
Record name | ST037907 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6077-96-9 |
Source
|
Record name | ST037907 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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